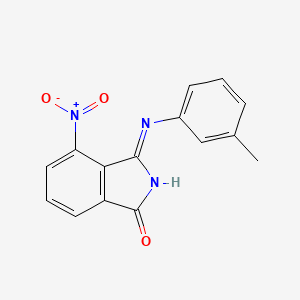

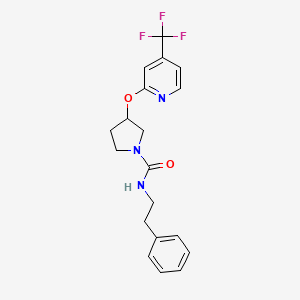

(Z)-4-nitro-3-(m-tolylimino)isoindolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-nitro-3-(m-tolylimino)isoindolin-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of isoindolinone and is known for its unique chemical properties that make it suitable for a wide range of research applications.

Aplicaciones Científicas De Investigación

Novel Metal Complexes and Structural Characterization

Research has demonstrated the synthesis and structural characterization of novel metal complexes containing chiral trinitrogen isoindoline-based pincer ligands, derived from isoindolin-1-one derivatives. These studies reveal the potential of such complexes in catalysis and material science due to their unique structural properties. The zinc complexes, in particular, exhibit interesting coordination modes that could be leveraged for specific catalytic applications (Cryder et al., 2010).

EPR Oximetry in Viable Systems

Isoindoline nitroxides, including derivatives of isoindolin-1-one, have been characterized for their use in Electron Paramagnetic Resonance (EPR) oximetry within viable systems. These studies highlight the compound's role in studying cellular oxygen, pH levels, and redox metabolism, offering a non-invasive method to monitor these parameters in living organisms (Shen et al., 2002).

Synthesis and Application in Organic Chemistry

Research into alpha-nitro ketones, related to isoindolin-1-one derivatives, has explored their dual role as electrophiles and nucleophiles in synthesizing various organic compounds. This work provides insights into the versatile chemistry of nitro-containing isoindolin-1-ones, which could be applied in designing new molecules with potential biological activities (Zhang et al., 2004).

Development of Benzo-Fused Azadipyrromethene Derivatives

A synthetic strategy has been developed for preparing isoindolin-1-imines and isoindolin-1-ones, leading to the formation of novel benzo-fused, highly electron-deficient core-extended azadipyrromethene chromophores. These findings are significant for the development of new materials with potential applications in electronics and photovoltaics due to their remarkable electron-accepting properties and absorption in the NIR region (Zatsikha et al., 2019).

Isoindole-Based Nitrone Spin Trapping

The synthesis and characterization of new isoindole-based nitrone spin traps have been explored. These compounds and their radical adducts exhibit enhanced stability, making them suitable for EPR trapping studies. This research opens new avenues for using isoindolin-1-one derivatives in studying biochemical reactions and radical-mediated processes (Bottle & Micallef, 2003).

Propiedades

IUPAC Name |

3-(3-methylphenyl)imino-4-nitroisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-9-4-2-5-10(8-9)16-14-13-11(15(19)17-14)6-3-7-12(13)18(20)21/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKYEEDHUXXREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2C3=C(C=CC=C3[N+](=O)[O-])C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)

![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)

![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)

![Ethyl 4-[[2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2579807.png)

![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)

![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)